N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine is a synthetic compound that belongs to the quinoline family, characterized by its complex molecular structure. This compound contains an ethyl group, a fluorine atom, and an iodine atom, contributing to its unique properties and potential applications in medicinal chemistry. The molecular formula of N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine is C12H12F1I1N4, with a molecular weight of approximately 303.14 g/mol. Its structural features make it a candidate for further research in pharmaceutical development due to its biological activity.
This compound can be classified as a halogenated quinoline derivative, which are known for their diverse biological activities. The presence of both fluorine and iodine atoms in the structure suggests potential for enhanced reactivity and interaction with biological targets. The classification of this compound falls under the category of heterocyclic compounds, specifically nitrogen-containing heterocycles, which are widely studied in medicinal chemistry for their pharmacological properties.
The synthesis of N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine involves several chemical reactions that require careful control of conditions to maximize yield and purity. Common methods for synthesizing quinoline derivatives include:
The specific technical details regarding the synthesis of N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine may vary based on the chosen method, but generally involve:
The molecular structure of N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine features a fused bicyclic ring system typical of quinolines. The structural components include:
This arrangement contributes to its unique reactivity profile and potential biological interactions.
The compound has a molecular weight of approximately 303.14 g/mol and a melting point that can vary based on purity but is generally within the range expected for similar quinoline derivatives.
N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine can undergo various chemical reactions characteristic of quinoline derivatives, including:
Understanding these reactions requires knowledge of reaction mechanisms typical for nitrogen-containing heterocycles, including nucleophilic attack patterns and electrophilic aromatic substitutions.
Research indicates that quinoline derivatives often exhibit antimalarial, antibacterial, and anticancer activities due to their ability to interfere with cellular processes such as DNA replication or protein synthesis. Detailed studies on binding affinity and interaction kinetics are necessary to elucidate the exact mechanisms at play.
N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine is expected to exhibit:
Key chemical properties include:
Relevant data from studies should be compiled to provide insights into these properties.
N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine has potential applications in various scientific fields:
Further research is essential to fully understand its potential applications and mechanisms of action within biological systems.
Quinoline, a bicyclic heterocycle comprising fused benzene and pyridine rings, serves as a privileged scaffold in medicinal chemistry. Its planar structure facilitates diverse interactions with biological targets, while its synthetic versatility enables extensive structural modifications. Halogenated quinoline derivatives, in particular, have emerged as critical pharmacophores in oncology drug discovery. The introduction of halogens (fluorine, iodine, chlorine, bromine) at strategic positions profoundly influences the compound's electronic distribution, lipophilicity, metabolic stability, and binding affinity to therapeutic targets. Fluorine's high electronegativity and small atomic radius enhance binding interactions and improve membrane permeability, while iodine's large size and polarizability facilitate halogen bonding with key amino acid residues in target proteins. These properties make halogenated quinolines indispensable tools for modulating pharmacokinetic and pharmacodynamic profiles in anticancer agent development [1] [7].
Table 1: Representative Halogenated Quinolines from Search Results
Compound Name | CAS Number | Molecular Formula | Halogen Substituents | Molecular Weight (g/mol) |
---|---|---|---|---|
6-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine | Not specified | C₁₀H₉FIN₃ | F (C6), I (C8) | 301.10 |
8-Fluoro-3-iodoquinoline | 866782-59-4 | C₉H₅FIN | F (C8), I (C3) | 273.05 |
Halogenated quinolines exhibit broad-spectrum biological activities, with pronounced significance in oncology. The strategic incorporation of halogens, particularly at the 3-, 6-, 7-, and 8-positions of the quinoline ring, enhances target specificity and potency against cancer-relevant pathways. Fluorine substitution is frequently employed to block metabolic hotspots, improve bioavailability, and influence electronic parameters through inductive effects. For instance, fluorine's -I effect reduces electron density at adjacent carbon atoms, facilitating nucleophilic substitution reactions essential for covalent binding or prodrug activation. Iodine, while less common than chlorine or bromine in drug design, offers unique advantages due to its larger van der Waals radius (1.98 Å vs. 1.75 Å for chlorine), enabling distinct hydrophobic interactions and serving as a synthetic handle for further derivatization via metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) [2] [7] [8].
The synergistic effect of multi-halogenation is exemplified by compounds like 8-fluoro-3-iodoquinoline (CAS 866782-59-4), which combines fluorine's metabolic stability with iodine's capacity for targeted modifications. Molecular docking studies suggest that such compounds exhibit enhanced binding to kinase ATP pockets and DNA topoisomerase interfaces due to halogen-bonding interactions with carbonyl oxygen atoms or π-systems. Additionally, the planar quinoline nucleus intercalates DNA or stacks within protein hydrophobic pockets, while halogen atoms fine-tune binding energetics and selectivity profiles. These attributes have propelled halogenated quinolines into clinical evaluation for various malignancies, establishing them as versatile templates for generating targeted therapies with novel mechanisms of action [1] [7] [8].
The compound N⁴-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine embodies a strategic advancement in quinoline-based antineoplastic agents through three key structural innovations:
Multi-Halogenation Pattern: The simultaneous incorporation of fluorine at C7 and iodine at C8 creates a unique electronic environment conducive to interactions with DNA repair enzymes and kinase domains. The C7-fluorine atom inductively withdraws electron density from the C8 position, potentially enhancing the iodine's halogen-bonding capability with electron-rich residues (e.g., histidine, asparagine). This pairing may disrupt protein-protein interactions in oncogenic complexes more effectively than single-halogen analogs. Computational models predict that this combination increases dipole moment and polar surface area, potentially improving water solubility while maintaining membrane permeability—a critical balance for intracellular targeting [4] [7] [8].
Ethylated Diamine Moiety: The N⁴-ethyl-3,4-diamine substitution distinguishes this compound from simpler halogenated quinolines. The 3,4-diamine group serves as a hydrogen bond donor/acceptor pair capable of forming bidentate interactions with catalytic residues in targets like tyrosine kinases or DNA damage response proteins. Ethylation of the N⁴ amine enhances lipophilicity (predicted log P increase of 0.5–0.7 versus methyl or hydrogen analogs), potentially improving blood-brain barrier penetration for targeting CNS malignancies. This modification also sterically blocks oxidative deamination by hepatic enzymes, a common metabolic pathway for aryl diamines that reduces bioavailability. Compared to the methyl analog (CID 125514163), the ethyl group provides greater conformational flexibility for induced-fit binding while maintaining synthetic accessibility [1] [4].
Targeted Diversification Potential: The iodine atom at C8 serves as a synthetic "linchpin" for generating derivative libraries via transition-metal catalysis. This enables rapid structural diversification without re-synthesizing the core scaffold—a significant advantage in lead optimization. Potential modifications include:
Table 2: Comparative Analysis of Key Structural Features
Structural Feature | N⁴-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine | 6-Fluoro-8-iodo-N⁴-methylquinoline-3,4-diamine | 8-Fluoro-3-iodoquinoline |
---|---|---|---|
Molecular Formula | C₁₁H₁₀FIN₃ (predicted) | C₁₀H₉FIN₃ | C₉H₅FIN |
Halogen Positions | F-C7, I-C8 | F-C6, I-C8 | F-C8, I-C3 |
Diamine Substitution | 3,4-diamine with N⁴-ethyl | 3,4-diamine with N⁴-methyl | None |
Predicted Molecular Weight | 345.12 g/mol | 301.10 g/mol | 273.05 g/mol |
Synthetic Versatility | High (C8-I for coupling; diamine for acylations) | Moderate (C8-I; diamine) | Moderate (C3-I) |
Therapeutic Profile | Antineoplastic (theoretical) | Antineoplastic (theoretical) | Building block |
Structurally, this compound bridges the gap between simple halogenated quinolines and complex diaminoquinoline therapeutics. The 7-fluoro-8-iodo pattern positions substituents in proximity, potentially creating a halogen bond-accepting "hotspot" adjacent to the diamine's hydrogen-bonding region. This configuration is hypothesized to enhance dual-targeting capabilities—e.g., simultaneous inhibition of receptor tyrosine kinases (via diamine interactions with ATP site) and DNA damage response pathways (via halogen-mediated distortion of DNA-protein complexes). Such multi-target engagement could overcome compensatory mechanisms in resistant tumors, positioning N⁴-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine as a promising scaffold for next-generation antineoplastic agents with novel polypharmacology [4] [7] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2